4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride
Overview
Description
“4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C10H12ClFN2O and a molecular weight of 230.67 . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties are not available in the data I found.Scientific Research Applications
Analytical Chemistry
The compound serves as a reference material in analytical chemistry for calibrating instruments and validating analytical methods. Its well-defined crystalline structure, as indicated by X-ray crystallography, makes it an excellent standard for spectroscopic characterization .
Chemical Synthesis
As a versatile chemical intermediate, this compound is used in the synthesis of complex organic molecules. Its fluorinated phenyl group is particularly useful in medicinal chemistry for the introduction of fluorine atoms into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties .
Proteomics
In proteomics, this compound is employed as a precursor for synthesizing peptides and proteins with modified amino acids. The incorporation of fluorinated amino acids can provide insights into protein structure and function, as well as facilitate the study of protein-protein interactions .
Toxicology
In toxicological studies, the compound’s safety profile is assessed to determine its potential risks and benefits. Its structural analogs have been associated with hallucinogenic properties, prompting careful examination of its effects on biological systems.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyrrolidine structure have been known to interact with various targets, such as monoamine transport inhibitors that prevent the reuptake of dopamine and norepinephrine .
Mode of Action
Similar compounds with a pyrrolidine ring have been reported to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s important to note that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been reported to have diverse biological activities, indicating a broad spectrum of potential effects .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-amino-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWCHZHIHKGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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